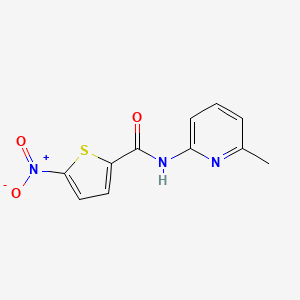N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide
CAS No.: 324759-23-1
Cat. No.: VC5386403
Molecular Formula: C11H9N3O3S
Molecular Weight: 263.27
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 324759-23-1 |
|---|---|
| Molecular Formula | C11H9N3O3S |
| Molecular Weight | 263.27 |
| IUPAC Name | N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C11H9N3O3S/c1-7-3-2-4-9(12-7)13-11(15)8-5-6-10(18-8)14(16)17/h2-6H,1H3,(H,12,13,15) |
| Standard InChI Key | VTQBNVIAZYHEGM-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
IUPAC Name: N-(6-Methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide
Molecular Formula: C₁₁H₁₀N₃O₃S
Molecular Weight: 267.28 g/mol
SMILES: Cc1cccc(NC(=O)c2ccc(s2)N+[O-])n1
InChI Key: VTQBNVIAZYHEGM-UHFFFAOYSA-N
The compound combines a nitrothiophene scaffold with a 6-methylpyridine group, creating a planar structure conducive to π-π stacking and hydrogen bonding. The nitro group at the 5-position of the thiophene ring enhances electron-withdrawing properties, potentially influencing reactivity and biological interactions .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis typically involves coupling 5-nitrothiophene-2-carboxylic acid derivatives with 6-methylpyridin-2-amine. Key steps include:
-
Acyl Chloride Formation: 5-Nitrothiophene-2-carboxylic acid is treated with oxalyl chloride or thionyl chloride to generate the corresponding acyl chloride .
-
Amidation: The acyl chloride reacts with 6-methylpyridin-2-amine in the presence of a base (e.g., triethylamine) to yield the target carboxamide .
-
Reagents: 5-Nitrothiophene-2-carboxylic acid (1.0 eq), oxalyl chloride (2.0 eq), 6-methylpyridin-2-amine (1.2 eq).
-
Conditions: Dichloromethane solvent, room temperature, 4 hours.
-
Yield: 75–84% after purification via column chromatography.
Structural Analogues
Modifications to the pyridine or thiophene rings (e.g., halogenation, methylation) have been explored to enhance bioavailability and target affinity. For instance, replacing the nitro group with other electron-withdrawing groups alters antibacterial and antitumor activities .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| LogP | 1.62 (predicted) | |
| Solubility | 0.0465 mg/mL in water | |
| Melting Point | Not reported | – |
| pKa | ~3.5 (carboxamide proton) |
The compound exhibits moderate lipophilicity, favoring membrane permeability. Its solubility in aqueous media is limited but can be improved via prodrug strategies or salt formation .
Pharmacological Activity
Antibacterial Activity
N-(6-Methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide derivatives demonstrate inhibitory effects against β-lactamase-producing bacteria. Docking studies suggest interactions with key residues (e.g., L358, I64) in bacterial enzymes, disrupting cell wall synthesis .
Mitochondrial Targeting
BindingDB data indicate inhibition of yeast mitochondrial import proteins (TIM10 and TIM23) with IC₅₀ values of 6.52 μM and 1.55 μM, respectively. This suggests potential applications in studying mitochondrial dysfunction .
Applications and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume